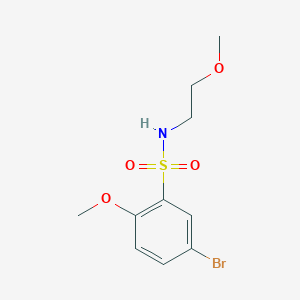![molecular formula C14H15BrN4O3S B255116 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has significant biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. The compound has also been shown to possess antitumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is its potential use in various lab experiments. The compound is relatively easy to synthesize and has been shown to possess significant biological activity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
The potential future directions for 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide are numerous. One potential direction is the further study of its mechanism of action, which may lead to the development of more effective drugs for various diseases. Another potential direction is the development of new synthetic methods for the compound, which may increase its yield and reduce its toxicity. Additionally, the compound may be studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide is a chemical compound that has significant potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively. The potential future directions for this compound are numerous, and further research may lead to the development of more effective drugs and other applications.
Méthodes De Synthèse
The synthesis of 2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been achieved through a multistep process. The first step involves the condensation of 3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then treated with methyl iodide to form the corresponding thiazole derivative. The final step involves the reaction of the thiazole derivative with chloroacetic acid to form the desired compound.
Applications De Recherche Scientifique
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide |
|---|---|
Formule moléculaire |
C14H15BrN4O3S |
Poids moléculaire |
399.27 g/mol |
Nom IUPAC |
2-amino-N//'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C14H15BrN4O3S/c1-3-22-10-5-8(4-9(15)11(10)20)6-17-19-13(21)12-7(2)18-14(16)23-12/h4-6,17H,3H2,1-2H3,(H2,16,18)(H,19,21)/b8-6+ |
Clé InChI |
HXXYEAGARILBDN-SOFGYWHQSA-N |
SMILES isomérique |
CCOC1=C/C(=C/NNC(=O)C2=C(N=C(S2)N)C)/C=C(C1=O)Br |
SMILES |
CCOC1=CC(=CNNC(=O)C2=C(N=C(S2)N)C)C=C(C1=O)Br |
SMILES canonique |
CCOC1=CC(=CNNC(=O)C2=C(N=C(S2)N)C)C=C(C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)

![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)





![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)